Hydrogen-Bond Donor Count Advantage for Drug-Likeness vs. Unsubstituted and N-Alkyl Indole Analogs
The aniline –NH2 group of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline provides two hydrogen-bond donors (HBD), whereas the comparator 2-(1H-indol-1-yl)aniline also possesses two HBDs but has a lower molecular weight and different logP . Compared to N-alkyl 5,6-dimethoxyindoles that lack H-bond donor capacity (e.g., 2-(5,6-dimethoxy-1H-indol-1-yl)ethan-1-ol with only one HBD), the target compound offers greater capacity for specific target interactions . The target compound's computed topological polar surface area (TPSA) of 41.13 Ų falls within the favorable range for oral bioavailability, while the presence of two HBDs meets the minimal requirement for kinase-target engagement pharmacophores .
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBD (NH2 group on aniline ring) |
| Comparator Or Baseline | 2-(1H-Indol-1-yl)aniline: 2 HBD (identical count, but lower MW and different logP); N-alkyl 5,6-dimethoxyindoles: 0–1 HBD |
| Quantified Difference | HBD count: target = 2; N-alkyl analogs = 0–1 (+1 to +2 advantage) |
| Conditions | In silico property calculation; standard drug-likeness filters (Lipinski Rule of Five) |
Why This Matters
A higher HBD count enables stronger and more specific target engagement via hydrogen bonding, a critical parameter when selecting building blocks for kinase inhibitor or receptor modulator libraries.
